molecular formula C10H8ClFN2OS B2926663 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide CAS No. 944890-57-7

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2926663
CAS RN: 944890-57-7
M. Wt: 258.7
InChI Key: IXLWCUSDEQDPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide” is a chemical compound with the CAS Number: 944890-57-7 . It has a molecular weight of 258.7 . The IUPAC name for this compound is 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15) . This code provides a specific string of characters that describes the molecular structure of the compound.


Chemical Reactions Analysis

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a storage temperature of room temperature .

Scientific Research Applications

Comprehensive Analysis of 2-Chloro-N-(6-Fluoro-1,3-Benzothiazol-2-Yl)Propanamide Applications

Anti-Tubercular Agent Development: Recent research has highlighted the potential of benzothiazole derivatives as anti-tubercular compounds . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . The structure-activity relationship studies and molecular docking analyses suggest that these derivatives can serve as potent inhibitors, offering a new avenue for anti-tubercular drug development.

Synthetic Pathway Exploration: The synthesis of benzothiazole derivatives, including 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide, can be achieved through various synthetic pathways. Techniques such as diazocoupling , Knoevenagel condensation , and microwave irradiation are employed to create these compounds, which can be used in further medicinal chemistry applications .

Molecular Hybridization Techniques: Molecular hybridization is a synthetic strategy that combines pharmacophores from different molecules to create new compounds with enhanced properties. Benzothiazole derivatives are often used in this context to generate new molecules with potential therapeutic applications .

Green Chemistry Approaches: Advancements in green chemistry have led to more efficient and environmentally friendly methods for synthesizing benzothiazole compounds. These methods aim to reduce waste and utilize less hazardous reagents, aligning with the principles of sustainable chemistry .

Chemical Safety and Handling: Understanding the safety profile of chemical compounds is crucial for their handling and storage. For 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide, safety data sheets provide information on hazard statements , precautionary statements , and recommended storage conditions to ensure safe usage in research settings .

Material Science Applications: The unique properties of benzothiazole derivatives make them suitable for various material science applications. Their structural characteristics can be exploited to develop new materials with specific functionalities, such as sensors or catalysts .

Medicinal Chemistry and Drug Design: In medicinal chemistry, benzothiazole derivatives are explored for their potential as drug candidates. Their interaction with biological targets can be studied through protein-ligand docking tools , aiding in the design of drugs with improved efficacy and reduced side effects .

Analytical Chemistry Techniques: Benzothiazole derivatives can also be used as analytical reagents or standards in various chemical analyses. Their stability and reactivity make them suitable for use in assays and diagnostic tests .

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLWCUSDEQDPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.